

Validating Specificity of Anti-DCBLD2/ESDN Antibody (FA19-1): A Comparative Guide

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Compound of Interest

Compound Name: Anti-DCBLD2/ESDN Antibody
(FA19-1)

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For researchers, scientists, and drug development professionals investigating the role of the Discoidin, CUB and LCCL Domain Containing 2 (DCBLD2), also known as Endothelial and Smooth muscle cell-derived Neuropilin-like protein (ESDN), selecting a highly specific and validated antibody is paramount. This guide provides a comparative overview of the **Anti-DCBLD2/ESDN Antibody (FA19-1)** and other commercially available alternatives, focusing on the experimental data that supports their specificity.

Performance Comparison of Anti-DCBLD2/ESDN Antibodies

The following tables summarize the available data for the **Anti-DCBLD2/ESDN Antibody (FA19-1)** and a selection of alternative antibodies. This allows for a direct comparison of their key characteristics and validated applications.

Table 1: General Characteristics of Anti-DCBLD2/ESDN Antibodies

Antibody Name/Clone	Host Species	Clonality	Isotype	Supplier	Catalog Number
Anti-DCBLD2/ES DN (FA19-1)	Humanized	Monoclonal	IgG1	Omnimabs	OM690321
Anti-DCBLD2/ES DN	Rabbit	Polyclonal	IgG	Novus Biologicals	NBP2-16105
Anti-DCBLD2/ES DN	Rabbit	Polyclonal	IgG	Abcam	ab224102
Anti-DCBLD2	Rabbit	Polyclonal	IgG	Human Protein Atlas	HPA016909

Table 2: Validated Applications and Available Specificity Data

Antibody Name/Clo ne	Western Blot (WB)	Immunoh istry (IHC)	Immunoc ytochemi stry/ Immunofl uorescen ce (ICC/IF)	Immunop recipitati on (IP)	Flow Cytometr y (FACS)	Knockout /Knockdo wn (KO/KD) Validation Data
Anti-DCBLD2/ESDN (FA19-1)	Data not available	Data not available	Data not available	Validated	Validated	Data not available
Anti-DCBLD2/ESDN (NBP2-16105)	Validated (HeLa, HepG2 cell lysates)	Validated (human colon carcinoma)	Data not available	Data not available	Data not available	Data not available
Anti-DCBLD2/ESDN (ab224102)	Data not available	Validated (human heart tissue)	Validated (U-2 OS cells)	Data not available	Data not available	Data not available
Anti-DCBLD2 (HPA016909)	Data not available	Validated (various human tissues)	Validated (various cell lines)	Data not available	Data not available	Data not available

Experimental Validation Data

Anti-DCBLD2/ESDN Antibody (FA19-1)

The **Anti-DCBLD2/ESDN Antibody (FA19-1)** is a humanized monoclonal antibody expressed in CHO cells, demonstrating high purity (>95% by SEC-HPLC and >90% by SDS-PAGE). While validated for use in ELISA, Flow Cytometry, and functional assays, specific experimental data from Western Blotting, Immunohistochemistry, or knockout/knockdown models to demonstrate specificity is not readily available in the public domain.

Alternative Anti-DCBLD2/ESDN Antibodies

Several alternative antibodies have published data supporting their use in various applications:

- Novus Biologicals (NBP2-16105): This polyclonal antibody has been validated for Western Blotting, showing detection of DCBLD2 in whole-cell lysates of HeLa and HepG2 cells. It has also been used in Immunohistochemistry on paraffin-embedded human colon carcinoma tissue.
- Abcam (ab224102): A polyclonal antibody validated in Immunohistochemistry on human heart tissue and in Immunocytochemistry/Immunofluorescence on PFA-fixed U-2 OS cells.
- Human Protein Atlas (HPA016909): This affinity-purified polyclonal antibody has extensive validation data in Immunohistochemistry across a wide range of normal and cancerous human tissues, as well as in Immunocytochemistry/Immunofluorescence on several human cell lines.[\[1\]](#)

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are standard protocols for key antibody validation experiments.

Western Blotting

- Cell Lysis: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: The protein concentration of the lysate is determined using a BCA assay.
- SDS-PAGE: Equal amounts of protein (20-30 µg) are loaded onto a polyacrylamide gel and separated by electrophoresis.
- Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
- Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

- **Primary Antibody Incubation:** The membrane is incubated with the primary antibody (e.g., anti-DCBLD2) overnight at 4°C at the recommended dilution.
- **Secondary Antibody Incubation:** After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Immunohistochemistry (Paraffin-Embedded Tissues)

- **Deparaffinization and Rehydration:** Tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol.
- **Antigen Retrieval:** Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0) or an EDTA-based buffer (pH 9.0).
- **Blocking:** Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific binding is blocked with a serum-based blocking solution.
- **Primary Antibody Incubation:** The sections are incubated with the primary anti-DCBLD2 antibody overnight at 4°C.
- **Secondary Antibody and Detection:** A biotinylated secondary antibody and a streptavidin-HRP complex are applied, followed by visualization with a DAB substrate.
- **Counterstaining and Mounting:** Sections are counterstained with hematoxylin, dehydrated, and mounted.

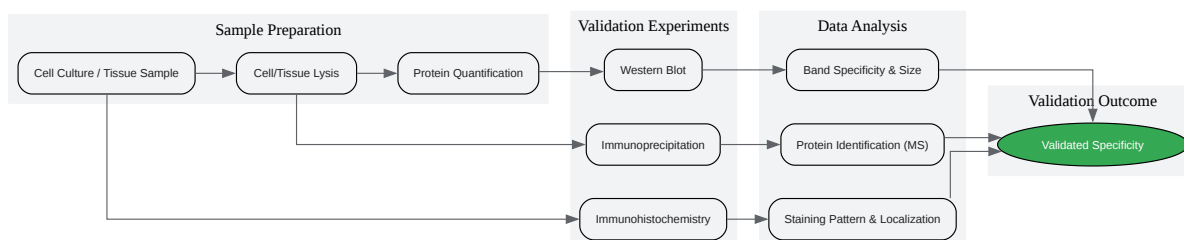
Immunoprecipitation

- **Cell Lysis:** Cells are lysed in a non-denaturing lysis buffer.
- **Pre-clearing:** The lysate is pre-cleared by incubation with protein A/G beads.
- **Immunoprecipitation:** The pre-cleared lysate is incubated with the primary anti-DCBLD2 antibody overnight at 4°C.

- Immune Complex Capture: Protein A/G beads are added to capture the antibody-antigen complexes.
- Washing: The beads are washed several times to remove non-specific binding.
- Elution: The bound proteins are eluted from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
- Analysis: The eluted proteins are analyzed by Western Blotting or mass spectrometry.

Signaling Pathways and Experimental Workflows

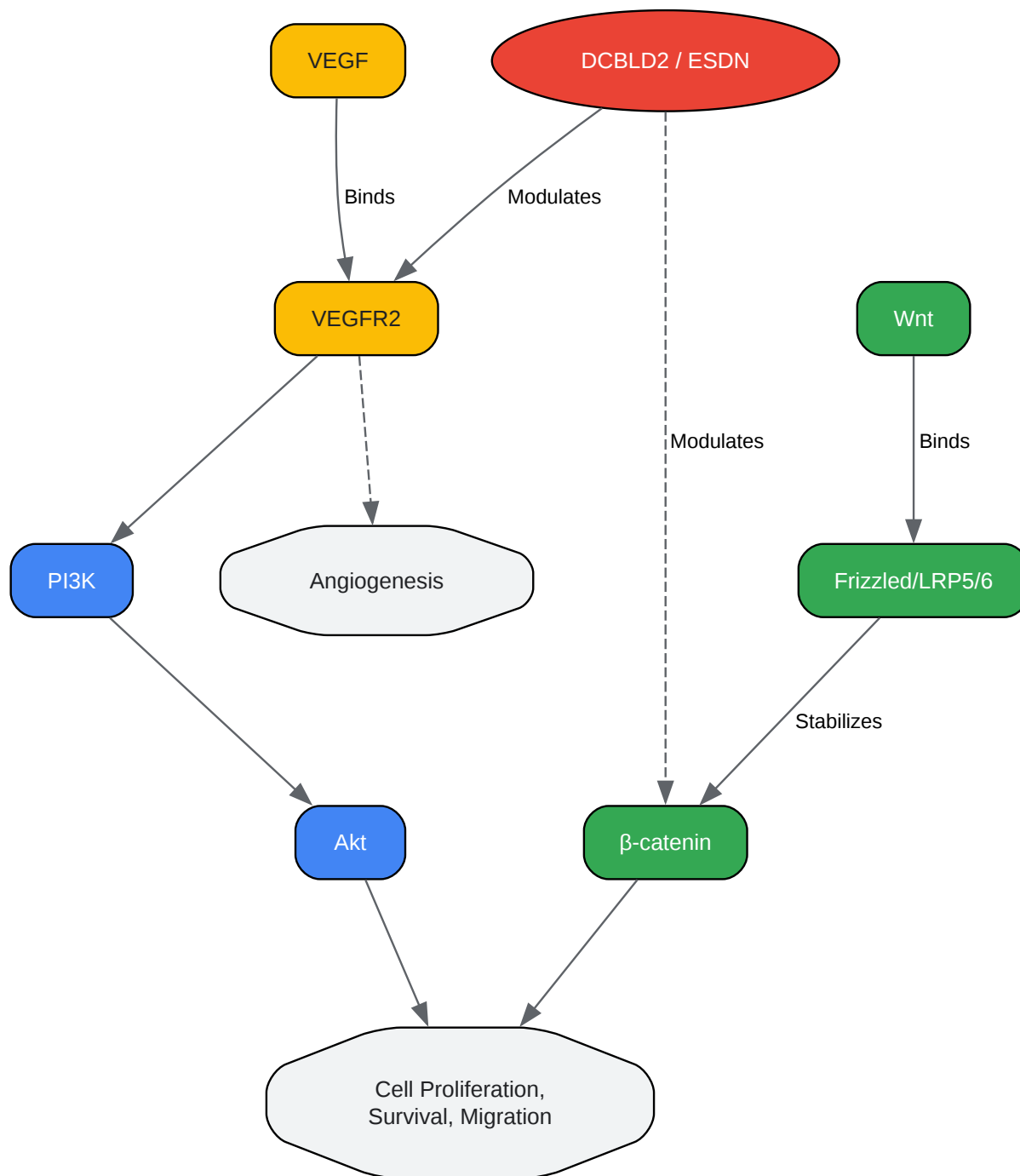
Visualizing the complex biological processes and experimental procedures can aid in understanding the context of antibody validation.



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Caption: Experimental workflow for antibody specificity validation.

DCBLD2 is implicated in several key signaling pathways that regulate cell proliferation, migration, and angiogenesis. Understanding these pathways is crucial for interpreting the results of functional assays using anti-DCBLD2 antibodies.



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Caption: Simplified signaling pathways involving DCBLD2/ESDN.

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References

- 1. Anti-DCBLD2 Human Protein Atlas Antibody [atlasantibodies.com]
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